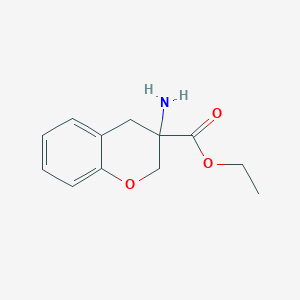

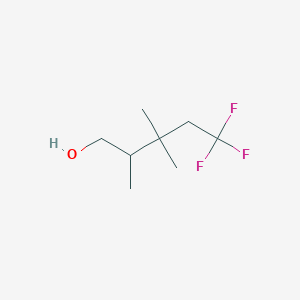

![molecular formula C11H11ClN2O4 B2360408 2-[2-(4-氯苯甲酰)肼基]-2-氧代乙酸乙酯 CAS No. 68496-99-1](/img/structure/B2360408.png)

2-[2-(4-氯苯甲酰)肼基]-2-氧代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

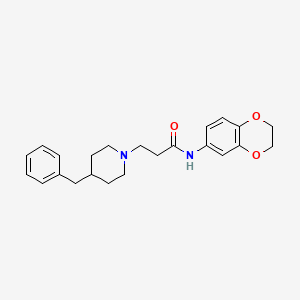

The molecular structure of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is characterized by a linear formula C27H24ClN3O6S . The molecular weight of the compound is 554.026 .Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate are not well-documented. The compound has a molecular weight of 554.026 .科学研究应用

合成和表征

2-[2-(4-氯苯甲酰)肼基]-2-氧代乙酸乙酯参与了各种复杂分子结构的合成。例如,它被用于制备 2-(2,6-二氧代环己基)-2-氧代乙酸乙酯,这是合成新型带有恶二唑衍生物的吲唑的前体,展示了其在开发新型抗菌剂中的作用 (Ghelani, Khunt, & Naliapara, 2017).

光子应用

该化合物还因其在光子应用中的潜力而受到研究。研究了其衍生物 2-((2E)-2-(4-氯苄叉基)肼基)-5-硝基苯甲酸乙酯的非线性光学性质。由于其反向饱和吸收,该研究强调了其在光子器件中的应用前景,这是光学限幅器中使用的材料的关键特性 (Nair 等,2022).

生物活性

研究还致力于了解由 2-[2-(4-氯苯甲酰)肼基]-2-氧代乙酸乙酯合成的化合物的生物活性。例如,合成了 2-[8-芳基亚甲基肼基-3-甲基-7-(1-氧代噻吩-3-基)黄嘌呤-1-基]乙酸乙酯,发现其表现出抗血小板和抗氧化特性,表明该化合物在治疗剂开发中的潜力 (Gurevich 等,2020).

未来方向

The future directions for research on Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a therapeutic agent .

作用机制

Target of Action

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a derivative of isatin-based Schiff bases . The compound’s primary targets are the α-amylase enzyme and the acetylcholinesterase (AChE) enzyme . α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage diabetes. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the α-amylase and AChE enzymes, preventing them from catalyzing their respective reactions . This results in decreased breakdown of carbohydrates and increased levels of acetylcholine in the brain, respectively .

Biochemical Pathways

The inhibition of α-amylase leads to a decrease in the breakdown of carbohydrates into glucose, thus reducing blood glucose levels and helping manage diabetes . On the other hand, the inhibition of AChE results in increased levels of acetylcholine in the brain, improving cognitive function in Alzheimer’s patients .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate were predicted in silico . .

Result of Action

The molecular and cellular effects of the compound’s action include decreased blood glucose levels due to reduced carbohydrate breakdown, and improved cognitive function due to increased acetylcholine levels in the brain .

属性

IUPAC Name |

ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOKPYNTSWNFQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)